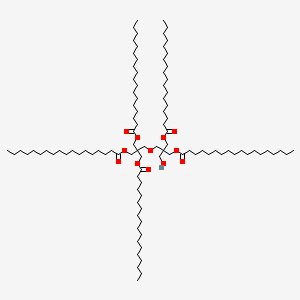

Dipentaerythritol pentastearate

Description

Properties

CAS No. |

20190-00-5 |

|---|---|

Molecular Formula |

C100H192O12 |

Molecular Weight |

1586.6 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-3-octadecanoyloxy-2-[[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propoxy]methyl]propyl] octadecanoate |

InChI |

InChI=1S/C100H192O12/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-76-81-94(102)108-89-99(86-101,90-109-95(103)82-77-72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)87-107-88-100(91-110-96(104)83-78-73-68-63-58-53-48-43-38-33-28-23-18-13-8-3,92-111-97(105)84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-4)93-112-98(106)85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-5/h101H,6-93H2,1-5H3 |

InChI Key |

RBZMSAAQBUBBDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Traditional Acid-Catalyzed Esterification

The most prevalent method involves direct esterification of dipentaerythritol with stearic acid using acid catalysts. Sulfuric acid (H₂SO₄) is commonly employed due to its efficacy in protonating carbonyl groups, facilitating nucleophilic attack by the polyol’s hydroxyl groups. A study optimizing esterification of unsaturated fatty acids with dipentaerythritol demonstrated that reaction conditions of 180°C for 6 hours with 2% H₂SO₄ yielded 83% hexa-oleate . Adapting this to stearic acid, stoichiometric ratios of 6:1 (stearic acid:dipentaerythritol) are typical to ensure complete esterification.

Key Parameters:

- Temperature: 150–200°C (higher temperatures accelerate reaction but risk decarboxylation).

- Catalyst Load: 1–3% w/w H₂SO₄.

- Yield: 80–85% after purification.

Alkaline-Mediated Condensation

Alternative approaches utilize alkaline conditions, particularly in industrial settings. A patent describing pentaerythritol synthesis highlights the use of sodium hydroxide (NaOH) to condense formaldehyde and acetaldehyde, producing dipentaerythritol as a byproduct. Subsequent esterification with stearic acid under vacuum (0.01 kPa) at 150–260°C achieves >90% conversion . This method leverages alkali-mediated deprotonation of stearic acid, enhancing nucleophilicity for ester bond formation.

Industrial Protocol (Example):

- Feedstock Preparation: Melt stearic acid at 60–100°C.

- Reaction: Add dipentaerythritol and NaOH (1–5% w/w), heat to 260°C under vacuum.

- Duration: 3–5 hours.

- Yield: 82–91%.

Vacuum-Assisted Reactive Distillation

Modern methods integrate vacuum systems to remove water, shifting equilibrium toward ester formation. A patent for dipentaerythritol pentaacrylate synthesis achieved 93–95% ester content by maintaining 0.01 kPa vacuum during reaction, minimizing side reactions like hydrolysis. Applied to pentastearate, this method reduces reaction time to 4–6 hours while improving purity (acid number <5 mg KOH/g).

Advantages:

- Efficiency: 10–15% higher yield compared to atmospheric pressure.

- Purity: Reduced residual acidity (AV <5).

Catalytic Innovations: Enzymatic and Metal Catalysts

Emerging research explores lipases (e.g., Candida antarctica) for eco-friendly synthesis. Enzymatic esterification at 60–80°C in solvent-free systems achieves 70–75% conversion , though scalability remains challenging. Transition metal catalysts (e.g., stannous chloride) are also noted in patents, enabling lower temperatures (120–150°C) and reducing energy costs.

Comparative Performance:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 180 | 6 | 83 |

| NaOH | 260 | 5 | 91 |

| SnCl₂ | 150 | 8 | 78 |

| Lipase | 70 | 24 | 72 |

Purification and Isolation

Crude product purification involves melt filtration at 100–150°C to remove unreacted stearic acid, followed by crystallization from non-polar solvents (e.g., hexane). Industrial processes employ continuous centrifuges to isolate crystalline pentastearate, achieving >95% purity .

Industrial-Scale Manufacturing

LCY Chemical’s protocol exemplifies large-scale production:

- Feedstock Derivation: Formaldehyde (from natural gas) and acetaldehyde form dipentaerythritol.

- Esterification: Batch reactors (5,000 L) operate at 260°C with NaOH, yielding 8–10 tons/day .

- Environmental Controls: Hydrogen byproducts are recycled as fuel, reducing carbon footprint.

Reaction Optimization and Challenges

Decarboxylation Mitigation: At temperatures >200°C, stearic acid decarboxylates to hydrocarbons, necessitating precise temperature control. Kinetic studies recommend gradual heating ramps (2–3°C/min) to minimize degradation.

Byproduct Management:

- Sodium Formate: Generated in alkaline methods; recovered via crystallization for reuse.

- Oligomeric Esters: Fractional distillation under vacuum separates dipentaerythritol mono- to penta-esters.

Comparative Analysis of Methods

| Method | Cost | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | Low | 80–85 | 90–92 | High |

| Alkaline | Medium | 85–91 | 93–95 | High |

| Vacuum Distillation | High | 90–95 | 96–98 | Moderate |

| Enzymatic | Very High | 70–75 | 85–88 | Low |

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol pentastearate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of dipentaerythritol with stearic acid to form the ester, while hydrolysis involves the breakdown of the ester back into dipentaerythritol and stearic acid in the presence of water and an acid or base catalyst.

Common Reagents and Conditions

Esterification: Stearic acid, sulfuric acid or p-toluenesulfonic acid (catalyst), heat, and reflux conditions.

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.

Major Products Formed

Esterification: this compound.

Hydrolysis: Dipentaerythritol and stearic acid.

Scientific Research Applications

Dipentaerythritol pentastearate has a wide range of applications in scientific research and industry:

Chemistry: Used as a raw material in the synthesis of polyesters, polyethers, and polyurethanes.

Biology: Employed in the formulation of biocompatible lubricants and coatings for medical devices.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Industry: Widely used in the production of high-performance lubricants, coatings, adhesives, plasticizers, and cosmetics

Mechanism of Action

The mechanism of action of dipentaerythritol pentastearate in its applications is primarily based on its ability to form a stable, lubricating layer on surfaces. This layer reduces friction and wear, thereby enhancing the performance and longevity of mechanical systems. In drug delivery systems, its stability and biocompatibility allow for the controlled release of therapeutic agents.

Comparison with Similar Compounds

Dipentaerythritol vs. Pentaerythritol Derivatives

- Dipentaerythritol Pentastearate : Contains a dipentaerythritol core (10 hydroxyl groups) esterified with five stearic acid molecules. Its larger size and higher esterification degree enhance thermal stability and reduce solubility in polar solvents like water (<0.01 g/L) .

- Pentaerythritol Distearate (CAS 13081-97-5) : Features a pentaerythritol core (four hydroxyl groups) with two stearate groups. Smaller molecular weight (~580 g/mol) and higher hydrophilicity (water solubility ~0.1 g/L) make it suitable as an emulsifier in cosmetics and food .

- Pentaerythritol Tetrastearate (CAS 115-83-3) : Fully esterified with four stearate groups, offering superior lubricity and melting point (72–75°C) for industrial waxes and coatings .

Acrylate Esters

- Dipentaerythritol Pentaacrylate (CAS 60506-81-2): A UV-curable monomer with five acrylate groups, used in coatings and adhesives for high abrasion resistance and fast curing. High viscosity (~10,000 cps) and reactivity distinguish it from stearate esters .

- Dipentaerythritol Hexaacrylate : Contains six acrylate groups, providing enhanced crosslinking density for photopolymers but with higher mechanical sensitivity and lower thermal stability than nitrated analogs .

Insecticidal Activity

- Dipentaerythritol : Exhibited mild toxicity to Drosophila suzukii, reducing larval production by ~80% at 1.0 M concentration. However, it was less effective than mesoerythritol and pentaerythritol, which showed synergistic ovicidal/larvicidal activity (>90% control) .

- Pentaerythritol : Demonstrated superior solubility in water (20–300× higher than dipentaerythritol) and cost-effectiveness, making it preferred for insecticidal formulations .

Polymer and Lubricant Additives

- Dipentaerythritol Esters : Flame-retardant dipentaerythritol/ammonium polyphosphate systems reduced heat release rates in ethylene-vinyl acetate rubber by 40% . Antioxidant-modified dipentaerythritol esters also improved oxidative stability in lubricants .

- Pentaerythritol Tetrastearate : Technical-grade variants (e.g., Nissan Unister H 476) serve as mold-release agents due to high melting points and low adhesion .

Economic and Industrial Viability

- Cost : Dipentaerythritol derivatives are 3–5× more expensive than pentaerythritol analogs due to complex synthesis and lower bulk availability .

- Market Use : Pentaerythritol tetrastearate dominates the lubricant sector, while dipentaerythritol acrylates are niche products in high-performance coatings .

Q & A

Basic Research Questions (BRQ)

Q. BRQ1: What are the recommended methods for synthesizing dipentaerythritol pentastearate, and how can its purity be validated?

- Methodology: Synthesis typically involves esterification of dipentaerythritol with stearic acid under catalytic conditions (e.g., acid catalysts like p-toluenesulfonic acid). Purity validation requires techniques such as:

- FTIR spectroscopy to confirm ester bond formation (C=O stretching at ~1740 cm⁻¹) .

- HPLC or GC-MS to quantify residual reactants and byproducts .

- Thermogravimetric analysis (TGA) to assess thermal stability and detect volatile impurities .

Q. BRQ2: How should researchers handle safety and waste management for this compound in laboratory settings?

- Methodology:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Waste disposal: Separate chemical waste and collaborate with certified hazardous waste management services to avoid environmental contamination .

- Storage: Store at 4°C in airtight containers to prevent hydrolysis or oxidation .

Q. BRQ3: What standardized protocols exist for characterizing the viscosity-temperature relationship of dipentaerythritol esters?

- Methodology:

- Use a rotational viscometer to measure kinematic viscosity at varying temperatures (e.g., 40°C and 100°C) .

- Calculate the viscosity index (VI) using ASTM D2270 or similar standards. Dipentaerythritol esters typically exhibit VI >120 due to their branched structure .

Advanced Research Questions (ARQ)

Q. ARQ1: How do competing reaction pathways during thermal oxidation of this compound influence its degradation kinetics?

- Methodology:

- Conduct isothermal TGA experiments at high temperatures (e.g., 200–300°C) to model oxidation kinetics.

- Apply the Flynn-Wall-Ozawa method to calculate activation energy () and identify dominant degradation mechanisms (e.g., chain scission vs. crosslinking) .

- Contradiction Alert: Conflicting values may arise due to variations in sample purity or experimental conditions; replicate studies under controlled atmospheres (N₂ vs. O₂) to resolve discrepancies .

Q. ARQ2: What experimental designs can isolate the effects of alkyl chain length on the tribological performance of dipentaerythritol esters?

- Methodology:

- Synthesize esters with systematically varied stearate/oleate ratios.

- Use a four-ball tribometer to measure wear scar diameter (WSD) and friction coefficients under standardized loads (e.g., ASTM D5183) .

- Correlate results with molecular dynamics simulations to model alkyl chain packing efficiency on metal surfaces .

Q. ARQ3: How can environmental fate studies address uncertainties in the atmospheric reactivity of this compound aerosols?

- Methodology:

- Generate aerosols via flow tube reactors and coat with secondary organic aerosols (SOA) from α-pinene ozonolysis .

- Use scanning mobility particle sizers (SMPS) to track size distribution changes and quantify SOA condensation vs. nucleation effects .

- Key Finding: At high SOA concentrations (~75 µg/m³), ~60% of mass may derive from nucleated particles, complicating fate predictions .

Key Methodological Recommendations

- For contradiction resolution in thermal studies, standardize sample preparation and atmospheric controls .

- Combine experimental and computational approaches (e.g., MD simulations) to elucidate structure-property relationships .

- Prioritize environmental fate studies under realistic SOA conditions to refine aerosol reactivity models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.